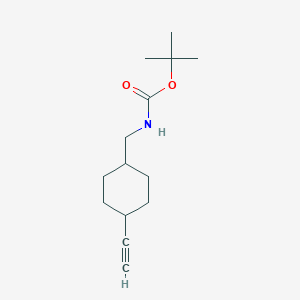

N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine

Overview

Description

“N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine” is a chemical compound with the CAS Number: 1932050-98-0 . It has a linear formula of C14H23NO2 . It appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H23NO2/c1-5-11-6-8-12(9-7-11)10-15-13(16)17-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16)/t11-,12- . The IUPAC name is tert-butyl (((1r,4r)-4-ethynylcyclohexyl)methyl)carbamate .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 237.34 . It has a density of 1.0±0.1 g/cm3 . The boiling point is 330.1±11.0 °C at 760 mmHg . The flash point is 153.5±19.3 °C .Scientific Research Applications

Chemoenzymatic Synthesis Methods

Researchers have developed an efficient chemoenzymatic method to prepare optically active primary–tertiary trans-cycloalkane-1,2-diamines from corresponding (±)-trans-N, N-diallylcycloalkane-1,2-diamine, utilizing compounds related to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine. This process involves a three-step sequence, including reductive-amination of an aromatic aldehyde, N-methylation, and finally, cleavage of the Boc group, to obtain several trans-N-(arylmethyl)-N-methylcyclopentane- and cyclohexane-1,2-diamines in high yields (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009).

Fluorescence Enhancement Chemosensors

Another study presents the synthesis of a highly selective fluorescent indicator for copper, incorporating a structure related to this compound. This indicator forms 1:1 complexes with Cu2+ ions, resulting in significant shifts in absorption and fluorescence spectra, demonstrating its potential for detecting Cu2+ levels within living cells (Yang et al., 2016).

Asymmetric Synthesis

The catalytic asymmetric synthesis of 3-indolyl methanamines using unprotected indoles and N-Boc imines under basic conditions has been reported. This reaction, facilitated by a chiral imidazolidine-containing NCN/Pd-OTf catalyst, proceeds under mildly basic conditions and is advantageous for the use of acid-sensitive substrates, highlighting the utility of this compound in creating chiral compounds (Arai & Kakino, 2016).

Material Science Applications

In material science, the tert-butoxycarbonyl (BOC) group, closely related to the Boc group in this compound, is utilized as a protective group in the synthesis of polymers. The thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety has been studied, revealing insights into the deprotection process and its implications for polymer chemistry (Jing, Suzuki, & Matsumoto, 2019).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable interactions with specific enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall biochemical process .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction pathways, ultimately affecting cellular responses and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes or receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of the compound is essential for elucidating its effects on cellular function and its potential therapeutic applications .

properties

IUPAC Name |

tert-butyl N-[(4-ethynylcyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-5-11-6-8-12(9-7-11)10-15-13(16)17-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBDGAXQZUXRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1461784.png)

![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)

![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)

![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)